Cas no 884259-09-0 (4-(Indol-3-ylmethylene)-1,3-diphenyl-2-pyrazolin-5-one)

4-(Indol-3-ylmethylene)-1,3-diphenyl-2-pyrazolin-5-one is a heterocyclic compound featuring a pyrazolinone core substituted with indole and phenyl groups. Its structural complexity enables versatile applications in organic synthesis and medicinal chemistry, particularly as a scaffold for developing biologically active molecules. The presence of both indole and pyrazolinone moieties contributes to its potential as a precursor for pharmacophores with anti-inflammatory, antimicrobial, or anticancer properties. The compound’s conjugated system may also exhibit interesting photophysical properties, making it relevant for materials science. Its well-defined synthetic route allows for high purity and reproducibility, supporting research in drug discovery and functional materials development.
4-(Indol-3-ylmethylene)-1,3-diphenyl-2-pyrazolin-5-one structure
884259-09-0 structure
Product name:4-(Indol-3-ylmethylene)-1,3-diphenyl-2-pyrazolin-5-one
CAS No:884259-09-0
MF:C24H17N3O
MW:363.411285161972
CID:5012447

4-(Indol-3-ylmethylene)-1,3-diphenyl-2-pyrazolin-5-one Chemical and Physical Properties

Names and Identifiers

    • 4-(INDOL-3-YLMETHYLENE)-1,3-DIPHENYL-2-PYRAZOLIN-5-ONE
    • (4Z)-4-[(1H-indol-3-yl)methylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one
    • SBB062218
    • 4-(indol-3-ylmethylene)-1,3-diphenyl-1,2-diazolin-5-one
    • 4-(Indol-3-ylmethylene)-1,3-diphenyl-2-pyrazolin-5-one
    • Inchi: 1S/C24H17N3O/c28-24-21(15-18-16-25-22-14-8-7-13-20(18)22)23(17-9-3-1-4-10-17)26-27(24)19-11-5-2-6-12-19/h1-16,26H/b18-15+
    • InChI Key: MONKZTVWYAXQKX-OBGWFSINSA-N
    • SMILES: O=C1C(/C=C2\C=NC3C=CC=CC\2=3)=C(C2C=CC=CC=2)NN1C1C=CC=CC=1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 3
  • Complexity: 695
  • Topological Polar Surface Area: 44.7
  • XLogP3: 4.4

4-(Indol-3-ylmethylene)-1,3-diphenyl-2-pyrazolin-5-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
MS-7491-10MG
(4Z)-4-[(1H-indol-3-yl)methylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one
884259-09-0 >90%
10mg
£63.00 2025-02-08
Key Organics Ltd
MS-7491-1MG
(4Z)-4-[(1H-indol-3-yl)methylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one
884259-09-0 >90%
1mg
£37.00 2025-02-08
Key Organics Ltd
MS-7491-100MG
(4Z)-4-[(1H-indol-3-yl)methylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one
884259-09-0 >90%
100mg
£146.00 2025-02-08
Key Organics Ltd
MS-7491-5MG
(4Z)-4-[(1H-indol-3-yl)methylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one
884259-09-0 >90%
5mg
£46.00 2025-02-08
Key Organics Ltd
MS-7491-20MG
(4Z)-4-[(1H-indol-3-yl)methylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one
884259-09-0 >90%
20mg
£76.00 2023-04-18
Key Organics Ltd
MS-7491-50MG
(4Z)-4-[(1H-indol-3-yl)methylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one
884259-09-0 >90%
50mg
£102.00 2025-02-08

Additional information on 4-(Indol-3-ylmethylene)-1,3-diphenyl-2-pyrazolin-5-one

Comprehensive Overview of 4-(Indol-3-ylmethylene)-1,3-diphenyl-2-pyrazolin-5-one (CAS No. 884259-09-0)

4-(Indol-3-ylmethylene)-1,3-diphenyl-2-pyrazolin-5-one (CAS No. 884259-09-0) is a structurally unique organic compound that has garnered significant attention in pharmaceutical and materials science research. This compound belongs to the class of pyrazolone derivatives, which are known for their diverse biological activities and applications in drug discovery. The presence of both indole and diphenyl moieties in its structure contributes to its potential as a versatile building block for synthetic chemistry and biomedical studies.

Recent advancements in heterocyclic chemistry have highlighted the importance of 4-(Indol-3-ylmethylene)-1,3-diphenyl-2-pyrazolin-5-one as a scaffold for designing novel therapeutic agents. Researchers are particularly interested in its anti-inflammatory and antioxidant properties, which align with current trends in targeting oxidative stress-related diseases. The compound's ability to modulate cellular pathways has also sparked investigations into its potential role in neuroprotection and cancer research.

From a synthetic perspective, CAS No. 884259-09-0 offers intriguing possibilities for structure-activity relationship (SAR) studies. Its molecular architecture allows for strategic modifications at multiple sites, enabling medicinal chemists to optimize pharmacological profiles. This adaptability makes it a valuable tool for addressing contemporary challenges in drug development, particularly in the era of personalized medicine and targeted therapies.

The compound's physicochemical properties have also attracted attention in materials science. Its conjugated system and aromatic character suggest potential applications in organic electronics and photovoltaic materials. As sustainability becomes a global priority, researchers are exploring how such organic semiconductors might contribute to greener energy solutions.

Analytical characterization of 4-(Indol-3-ylmethylene)-1,3-diphenyl-2-pyrazolin-5-one typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the compound's purity and structural integrity, which are crucial for reliable research outcomes. The growing demand for high-purity research chemicals in academic and industrial laboratories underscores the importance of rigorous quality control for this substance.

In the context of current scientific trends, this compound intersects with several hot topics including small molecule drug discovery, multi-target therapeutics, and computational chemistry. The rise of AI-assisted molecular design has further increased interest in such structurally complex compounds, as they provide rich datasets for machine learning algorithms in cheminformatics applications.

Safety considerations for handling CAS No. 884259-09-0 follow standard laboratory protocols for organic compounds. While not classified as hazardous under normal research conditions, proper chemical safety practices should always be observed. The compound's stability profile makes it suitable for various experimental conditions, though storage recommendations typically include protection from light and moisture to maintain long-term integrity.

The commercial availability of 4-(Indol-3-ylmethylene)-1,3-diphenyl-2-pyrazolin-5-one from specialty chemical suppliers has facilitated its adoption across multiple research domains. Current market trends show increasing demand for such research-grade compounds, particularly from pharmaceutical companies engaged in hit-to-lead optimization programs and academic institutions studying molecular recognition phenomena.

Future research directions for this compound may explore its potential in bioconjugation chemistry, proteolysis targeting chimeras (PROTACs), and other emerging therapeutic modalities. Its structural features position it as an interesting candidate for developing chemical probes in biological systems and molecular imaging applications.

From an intellectual property perspective, 884259-09-0 represents an important case study in chemical patenting strategies. The compound's versatility raises interesting questions about composition of matter claims versus method of use patents, reflecting broader discussions in pharmaceutical IP law.

In conclusion, 4-(Indol-3-ylmethylene)-1,3-diphenyl-2-pyrazolin-5-one exemplifies how fundamental chemical research can yield compounds with multifaceted applications. Its continued study promises to contribute valuable insights to both medicinal chemistry and materials science, while addressing some of the most pressing challenges in modern science and technology.

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Amadis Chemical Company Limited
(CAS:884259-09-0)4-(Indol-3-ylmethylene)-1,3-diphenyl-2-pyrazolin-5-one
A1237185
Purity:99%
Quantity:1g
Price ($):209